Cas no 2199930-68-0 (N-{(3,3-difluorocyclohexyl)carbamoylmethyl}-N-methylprop-2-enamide)

N-{(3,3-difluorocyclohexyl)carbamoylmethyl}-N-methylprop-2-enamide 化学的及び物理的性質
名前と識別子
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- N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methyl-2-propenamide
- 2199930-68-0
- N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide
- EN300-26574084
- N-{[(3,3-difluorocyclohexyl)carbamoyl]methyl}-N-methylprop-2-enamide
- N-{(3,3-difluorocyclohexyl)carbamoylmethyl}-N-methylprop-2-enamide
-
- インチ: 1S/C12H18F2N2O2/c1-3-11(18)16(2)8-10(17)15-9-5-4-6-12(13,14)7-9/h3,9H,1,4-8H2,2H3,(H,15,17)
- InChIKey: PKQRFBMHQUSVNS-UHFFFAOYSA-N
- ほほえんだ: FC1(CCCC(C1)NC(CN(C(C=C)=O)C)=O)F
計算された属性
- せいみつぶんしりょう: 260.13363415g/mol
- どういたいしつりょう: 260.13363415g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.16±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 459.8±45.0 °C(Predicted)
- 酸性度係数(pKa): 13.35±0.40(Predicted)
N-{(3,3-difluorocyclohexyl)carbamoylmethyl}-N-methylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574084-0.05g |
N-{[(3,3-difluorocyclohexyl)carbamoyl]methyl}-N-methylprop-2-enamide |
2199930-68-0 | 0.05g |
$246.0 | 2023-09-14 |
N-{(3,3-difluorocyclohexyl)carbamoylmethyl}-N-methylprop-2-enamide 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
N-{(3,3-difluorocyclohexyl)carbamoylmethyl}-N-methylprop-2-enamideに関する追加情報
Professional Introduction to N-{(3,3-difluorocyclohexyl)carbamoylmethyl}-N-methylprop-2-enamide (CAS No. 2199930-68-0)
N-{(3,3-difluorocyclohexyl)carbamoylmethyl}-N-methylprop-2-enamide, identified by the CAS number 2199930-68-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a subject of extensive research and development. The presence of both fluorine atoms and a carbamoyl group in its molecular structure contributes to its distinct chemical behavior and potential applications in medicinal chemistry.
The molecular structure of N-{(3,3-difluorocyclohexyl)carbamoylmethyl}-N-methylprop-2-enamide is characterized by a cyclohexane ring substituted with two fluorine atoms at the 3-position, a carbamoyl group attached to a methyl group, and an amide linkage connected to a prop-2-enyl moiety. This configuration imparts specific steric and electronic properties that are critical for its biological activity. The compound’s dual functionality makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been growing interest in the exploration of fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity. The incorporation of fluorine atoms into pharmaceutical molecules often leads to improved pharmacokinetic profiles, which is a crucial factor in drug design. N-{(3,3-difluorocyclohexyl)carbamoylmethyl}-N-methylprop-2-enamide exemplifies this trend, as its fluorinated cyclohexyl moiety likely contributes to its stability and reactivity under various chemical conditions.
The carbamoyl group in the compound’s name, specifically highlighted as N-{(3,3-difluorocyclohexyl)carbamoylmethyl}, plays a pivotal role in its biological interactions. Carbamoyl groups are frequently found in biologically active molecules and are known for their ability to participate in hydrogen bonding networks, which is essential for receptor binding. The presence of this group in N-{(3,3-difluorocyclohexyl)carbamoylmethyl}-N-methylprop-2-enamide suggests that it may interact with biological targets through these hydrogen bonding interactions, potentially modulating cellular processes.
Moreover, the amide linkage in the molecule’s structure is another key feature that influences its chemical behavior. Amides are known for their versatility in drug design due to their ability to form stable hydrogen bonds and their role as pharmacophores in many bioactive compounds. The prop-2-enyl moiety attached to the amide nitrogen further enhances the compound’s structural diversity, allowing for potential modifications that could tailor its biological activity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with greater accuracy. These tools have been instrumental in understanding how structural features such as the fluorinated cyclohexyl ring and the carbamoyl group contribute to the overall activity of N-{(3,3-difluorocyclohexyl)carbamoylmethyl}-N-methylprop-2-enamide. By leveraging these computational methods, scientists can design experiments more efficiently and focus on synthesizing derivatives with enhanced properties.
The synthesis of N-{(3,3-difluorocyclohexyl)carbamoylmethyl}-N-methylprop-2-enamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into organic molecules often presents synthetic challenges due to their high reactivity and tendency to undergo unwanted side reactions. However, recent developments in fluorination techniques have made it possible to incorporate fluorine atoms into complex structures with high selectivity and yield.
In the context of pharmaceutical research, N-{(3,3-difluorocyclohexyl)carbamoylmethyl}-N-methylprop-2-enamide serves as a valuable building block for more complex drug candidates. Its unique structural features make it suitable for further derivatization, allowing researchers to explore new therapeutic avenues. For instance, modifications to the fluorinated cyclohexyl ring or the carbamoyl group could lead to compounds with improved efficacy or reduced toxicity.
The potential applications of this compound extend beyond traditional drug development. It may also find utility in agrochemicals or material science due to its structural complexity and reactivity. The ability to fine-tune its properties through chemical modifications opens up numerous possibilities for innovation across different scientific disciplines.
As research continues to uncover new insights into the biological activity of fluorinated compounds, N-{(3,3-difluorocyclohexyl)carbamoylmethyl}-N-methylprop-2-enamide is likely to play an increasingly important role in medicinal chemistry. Its unique combination of structural features makes it a promising candidate for further exploration, both in academic research settings and industrial applications.
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